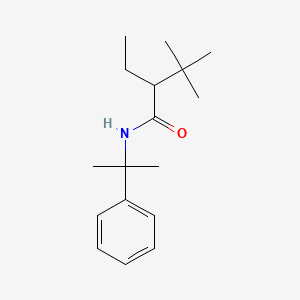
2-Hexanamidoacetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanamidoacetohydroxamic acid is a compound belonging to the class of hydroxamic acids, which are characterized by the presence of the functional group RCONR’OH. Hydroxamic acids are known for their metal chelating and hydrogen bonding properties, making them significant in various biological and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanamidoacetohydroxamic acid typically involves the reaction of hydroxylamine (NH₂OH) with carboxylic acids (RCOOH). The process begins with the formation of an acyl group that replaces one of the nitrogen-bound hydrogens in the hydroxylamine molecule, resulting in the formation of a monohydroxamic acid .
Industrial Production Methods: Industrial production methods for hydroxamic acids often involve the use of organic solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexanamidoacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Hexanamidoacetohydroxamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Industry: Utilized in the development of antimicrobial agents, antioxidants, and anti-corrosive agents.
Mécanisme D'action
The mechanism of action of 2-Hexanamidoacetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to the active site of enzymes, preventing their normal function. This inhibition can affect various molecular targets and pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Acetohydroxamic Acid: Similar in structure but lacks the hexanamido group.
Benzohydroxamic Acid: Contains a benzene ring instead of the hexanamido group.
Uniqueness: 2-Hexanamidoacetohydroxamic acid is unique due to its specific structure, which includes a hexanamido group. This structural feature enhances its chelating ability and enzyme inhibition properties, making it more effective in certain applications compared to its similar counterparts .
Propriétés
Numéro CAS |
73912-93-3 |
|---|---|
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-5-7(11)9-6-8(12)10-13/h13H,2-6H2,1H3,(H,9,11)(H,10,12) |
Clé InChI |
XJOZHONNJMYHAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



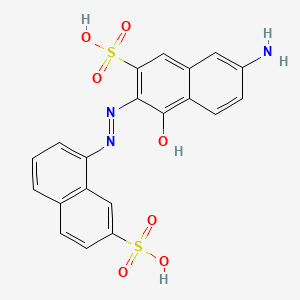



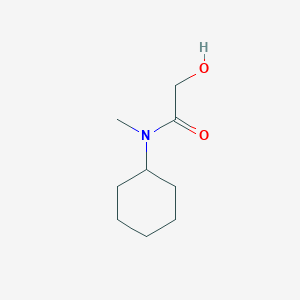

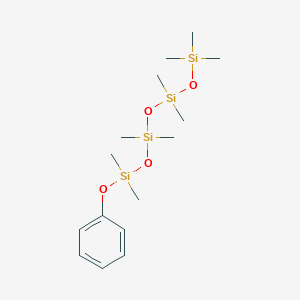

![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
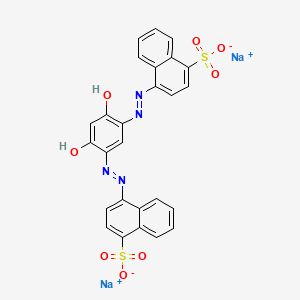
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
